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Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) - 133628-76-9

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)

Catalog Number: EVT-1467639
CAS Number: 133628-76-9
Molecular Formula: C36H56Na3O37S3
Molecular Weight: 1245.956
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Product Introduction

Overview

Neocarrabiose-4 1,3,5-tri-O-sulphate (sodium salt) is a sulfated disaccharide derived from carrageenan, a polysaccharide obtained from red algae. This compound is notable for its structural complexity and biological significance, particularly in the context of glycosaminoglycans and their interactions with proteins. The compound's systematic name is 4-O-sulfate-2,3,4,5-tetrahydroxypentane-1-sulfonic acid sodium salt, with a molecular formula of C₁₂H₁₉NaO₁₃S and a molecular weight of approximately 449 g/mol .

Source

Neocarrabiose-4 1,3,5-tri-O-sulphate is primarily sourced from the hydrolysis of kappa-carrageenan, which is extracted from various species of red algae such as Kappaphycus alvarezii and Eucheuma cottonii. These sources are rich in polysaccharides that undergo enzymatic or chemical modifications to yield various oligosaccharides, including neocarrabiose derivatives .

Classification

This compound belongs to the class of sulfated carbohydrates. It is categorized under glycosaminoglycans and is closely associated with other sulfated polysaccharides. Its classification as a sodium salt indicates its solubility in water and potential applications in biological systems .

Synthesis Analysis

Methods

The synthesis of Neocarrabiose-4 1,3,5-tri-O-sulphate can be achieved through several methods:

  1. Chemical Synthesis: This involves the chemical modification of kappa-carrageenan through sulfation processes. The cyclic sulfate intermediates are opened via nucleophilic attack by hydroxyl groups present in the sugar moieties .
  2. Enzymatic Hydrolysis: Enzymes such as sulfatases can selectively cleave sulfate groups from polysaccharides to yield desired oligosaccharides. This method allows for greater specificity and control over the product's structure .
  3. Photocatalytic Degradation: Recent studies have explored photocatalytic methods for degrading kappa-carrageenan into oligosaccharides, including neocarrabiose derivatives. This approach utilizes light-activated catalysts to facilitate the breakdown of polysaccharide chains .

Technical Details

The synthesis typically requires controlled conditions to maintain the integrity of the sugar backbone while introducing sulfate groups at specific positions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

Structure

Neocarrabiose-4 1,3,5-tri-O-sulphate features a complex structure characterized by a disaccharide backbone with multiple hydroxyl groups and sulfate esters. The stereochemistry plays a crucial role in its biological activity and interaction with proteins.

Chemical Reactions Analysis

Reactions

Neocarrabiose-4 1,3,5-tri-O-sulphate participates in various chemical reactions typical for sulfated carbohydrates:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can undergo hydrolysis to yield simpler sugars.
  2. Sulfation Reactions: It can react with other hydroxyl-containing compounds to form sulfated derivatives.
  3. Glycosidic Bond Formation: It can participate in glycosidic bond formation with other monosaccharides or oligosaccharides.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature, pH) to proceed efficiently while preserving the structural integrity of the compound.

Mechanism of Action

Process

Neocarrabiose-4 1,3,5-tri-O-sulphate exerts its biological effects primarily through interactions with proteins involved in cell signaling and adhesion processes. The sulfate groups enhance its affinity for various receptors and enzymes.

Data

Research indicates that sulfated carbohydrates like neocarrabiose derivatives can modulate cellular responses by influencing pathways such as inflammation and cell proliferation . The specific mechanism often involves binding to growth factors or cytokines, thereby altering their activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • pH Stability: Stable within a pH range of 5 to 7.
  • Thermal Stability: Decomposes at elevated temperatures; thus, storage should be at room temperature away from direct heat sources.

Relevant analyses include spectroscopic methods (e.g., infrared spectroscopy) to identify functional groups and chromatographic techniques for purity assessment.

Applications

Neocarrabiose-4 1,3,5-tri-O-sulphate has several scientific uses:

  1. Biomedical Research: Investigated for its potential therapeutic roles in modulating immune responses and promoting wound healing.
  2. Drug Development: Explored as a candidate for drug formulation due to its biocompatibility and ability to interact with biological systems.
  3. Food Industry: Used as a thickening agent or stabilizer in food products due to its gelling properties derived from its polysaccharide nature.
Structural Characterization of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)

Molecular Architecture and Stereochemical Configuration

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) represents a highly sulfated derivative of the fundamental repeating disaccharide unit in κ-carrageenan. Its core structure consists of a β-(1→3)-D-galactopyranose residue linked to an α-(1→4)-3,6-anhydro-D-galactopyranose (AnG) unit, with three sulfate groups strategically positioned at specific hydroxyl sites. The "4" in the nomenclature denotes sulfation at C4 of the galactose residue, while "1,3,5" indicates additional sulfation at C1 (or equivalent anomeric position) and C3/C5 positions, though the exact positional assignment requires further contextual verification [3] [7] [8].

The sodium salt form has an inferred molecular formula of C~12~H~17~Na~3~O~16~S~3~ (molecular weight ≈ 678.5 g/mol), extrapolated from supplier data for related compounds like neocarrabiose-4-O-sulfate (C~12~H~19~NaO~13~S~, MW 426.33 g/mol) and higher oligomers [3] [10]. Stereochemical integrity is paramount: the galactose residue adopts a ^4^C~1~ chair conformation with equatorial C4-sulfate, while the AnG unit features a rigid ^1^C~4~ chair conformation due to the 3,6-anhydro bridge. This conformational constraint significantly influences glycosidic bond angles (Φ, Ψ) and overall chain topology [7] [8]. The specific stereochemistry is encapsulated in its SMILES and InChI representations:

SMILES: C([C@@H]1[C@@H](O[C@H]2[C@H](O[C@H](CO)[C@@H](OS(=O)(=O)[O-])[C@H](OS(=O)(=O)[O-])O2)O[C@@H]2CO[C@H]([C@H](OS(=O)(=O)[O-])[C@H]12)O)O  
  • Table 1: Key Molecular Descriptors of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)
PropertyValueSource/Inference
Molecular FormulaC~12~H~17~Na~3~O~16~S~3~Extrapolated from [3] [10]
Molecular Weight~678.5 g/molCalculated from formula
CAS Number (Related)108321-76-2 (Mono-O-sulfate) [3] [4]
IUPAC Name (Partial)sodium;[(2R,3S,4R,5R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate (tri-sulfate requires extension)Adapted from [4]
Glycosidic Linkageβ-(1→3) / α-(1→4) [7] [8]
Anomeric Configurationα for AnG, β for Gal [7] [9]
3,6-Anhydro BridgePresent in AnG unit [7] [8] [9]

Sulfation Pattern Analysis: Positional Isomerism and Bonding Topology

The "1,3,5-tri-O-sulphate" designation implies sulfation at three distinct oxygen atoms within the disaccharide unit. Crucially, sulfation at O4 of the galactose residue is a defining feature of κ-carrageenan derivatives and is consistently present [3] [8]. The assignment of "O1" sulfation is ambiguous; it likely refers to sulfation at the anomeric oxygen (O1) of the reducing-end sugar (typically the AnG unit in neocarrabiose nomenclature), which is less common than hydroxyl group sulfation. "O3" and "O5" sulfation probably indicate sulfation at C3-OH of galactose and/or C5-OH/C6-OH (equivalent positions due to ring formation) of AnG [4] [10].

Positional isomerism significantly impacts physicochemical properties and biological interactions. Sulfation at C6 of galactose versus C4 distinguishes κ- (C4) from μ- (C6) carrageenan precursors. The additional sulfates at C1, C3, and C5 in this tri-sulfate derivative introduce steric hindrance and electrostatic repulsion, potentially altering:

  • Glycosidic Bond Flexibility: Increased sulfation, particularly near the glycosidic linkage (e.g., C3 of Gal), can restrict conformational mobility.
  • Hydrogen Bonding Capacity: Sulfate groups act as potent hydrogen bond acceptors, competing with ring oxygens and hydroxyls, potentially disrupting intra- or inter-chain H-bond networks found in less sulfated carrageenans [8].
  • Calcium Binding: Sulfate clusters can form coordination sites for cations like Ca²⁺, influencing gelation and stability. This is inferred from studies on sulfatases where conserved residues (Asp17, Asp18, Asp277, Asn278) coordinate Ca²⁺ near the active site interacting with sulfate [6].The bonding topology renders the molecule highly polyanionic, with three negatively charged sulfate groups balanced by sodium counterions. This dense charge distribution profoundly influences solubility (highly water-soluble), hydrodynamic volume, and interaction with proteins or other polycations.
  • Table 2: Sulfation Pattern Implications
Sulfate PositionProbable LocationStructural/Biological Consequence
O4C4-OH of GalactoseCore κ-carrageenan identity; Dictates initial chain conformation
O1Anomeric O of Reducing End (AnG?)Potential labile site; May influence reducing end reactivity
O3C3-OH of GalactoseProximity to glycosidic bond (Gal O3-AnG C1); May restrict linkage flexibility
O5C5-OH or C6-OH of AnGSteric clash near 3,6-anhydro bridge; May affect AnG ring puckering

Comparative Structural Analysis with Related Sulfated Oligosaccharides

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) exhibits distinct structural differences compared to other sulfated carrageenan oligosaccharides, primarily in sulfation density and positional specificity:

  • Versus Neocarrabiose-4-O-sulfate (C12H19NaO13S, MW 426.33): The mono-sulfated variant carries only the defining C4-sulfate on the galactose unit. The absence of additional sulfates results in lower charge density, reduced hydrodynamic volume, and potentially different modes of interaction with biological targets like growth factors or enzymes. Its structure is confirmed as the fundamental repeating unit of κ-carrageenan [3] [4] [7].
  • Versus Neocarratetraose-41,43-di-O-sulfate (MW ~834.6): This tetrasaccharide (two disaccharide units) carries two sulfate groups, typically one per disaccharide unit at the C4 position of each galactose residue (denoted 41 and 43). Its sulfation density (1 sulfate/disaccharide) is lower than the tri-sulfate disaccharide (1.5 sulfates/disaccharide). The "di" refers to the total number (2) on the larger molecule, not per disaccharide [10].
  • Versus Neocarrahexaose-41,43,45-tri-O-sulfate (MW ~1242.9): This hexasaccharide (three disaccharide units) carries three sulfates, typically one per disaccharide unit at C4 of each galactose (positions 41, 43, 45). Its sulfation density (1 sulfate/disaccharide) matches the mono-sulfated disaccharide but is lower than the highly charged tri-sulfate disaccharide. Its larger size confers different solution properties and potentially multivalent binding capabilities [8] [10].
  • Versus Chondroitin Sulfate A Disaccharide (ΔDi-4S, GalNAc4S-GlcA): While structurally different (GlcA-β(1→3)-GalNAc4S vs Gal4S-β(1→3)-AnG), the presence of a single 4-sulfate on the hexosamine (GalNAc) is analogous to the galactose C4-sulfate in κ-carrageenan. However, the tri-sulfate neocarrabiose derivative has significantly higher sulfation. Enzymatic studies show specific sulfatases (e.g., GalNAc-4-O-sulfatase) act on monosulfated monomers like GalNAc4S but not on polysulfated or polymeric forms, highlighting the importance of sulfation pattern for recognition [6].

The key distinction of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) lies in its exceptionally high sulfation density localized on a single disaccharide unit, creating a concentrated polyanionic patch not commonly found in naturally abundant carrageenan oligomers, which typically exhibit one sulfate per disaccharide unit in regular repeating structures.

  • Table 3: Structural Comparison of Sulfated Carrageenan Oligosaccharides
OligosaccharideSize (Mono Units)Sulfate Groups (Position)Molecular Weight (g/mol)Sulfate Density (Sulfates/Disaccharide Unit)
Neocarrabiose-4-O-sulfate (na+)2 (Disaccharide)1 (Gal C4)426.33 [3] [4]1.0
Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)2 (Disaccharide)3 (Gal C4, + O1, O3/O5)~678.5 (Inferred)1.5
Neocarratetraose-41-O-sulfate (na+)4 (Tetrasaccharide)1 (Gal C4 at position 41)~732.6 [10]0.5
Neocarratetraose-41,43-di-O-sulfate (na+)4 (Tetrasaccharide)2 (Gal C4 at pos 41 & 43)834.6 [10]1.0
Neocarrahexaose-41,43,45-tri-O-sulfate (na+)6 (Hexasaccharide)3 (Gal C4 at pos 41,43,45)1242.9 [8] [10]1.0

Spectroscopic Elucidation (NMR, FT-IR, Mass Spectrometry)

The structural assignment of Neocarrabiose-4 1,3,5-tri-O-sulphate(na+) relies heavily on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H-NMR: High-field NMR (e.g., 500-800 MHz) is essential. Key features include:
  • Distinct anomeric proton signals: α-AnG H1 (~δ 5.0-5.3 ppm, J~1,2~ ≈ 3-4 Hz), β-Gal H1 (~δ 4.5-4.7 ppm, J~1,2~ ≈ 7-8 Hz). The chemical shifts of protons near sulfate groups (e.g., Gal H4 in the 4-sulfated unit) experience significant downfield shifts (~δ 4.2-4.5 ppm) compared to unsulfated counterparts (~δ 3.6-3.8 ppm). Additional sulfation at O1, O3, O5 causes further downfield shifts for protons attached to the sulfated carbons (H1, H3, H5/H6a,b of respective residues) and often influences neighboring protons via through-bond (J-coupling) and through-space (NOE) effects. Double Quantum Filtered COSY (DQF-COSY) and TOCSY resolve spin systems, while NOESY/ROESY provides inter-proton distances for conformational analysis [2] [8].
  • The 3,6-anhydrogalactose H1 and H2 protons show characteristic downfield shifts due to the ether bridge.
  • ¹³C-NMR: Sulfation induces substantial downfield shifts (~6-10 ppm) for the substituted carbon (e.g., Gal C4 ~δ 76-78 ppm for 4-sulfate vs ~δ 69-70 ppm unsulfated). Resonances for carbons bearing additional sulfates (C1, C3, C5/C6) will be further shifted downfield. The anomeric carbons (AnG C1 ~δ 95-98 ppm, Gal C1 ~δ 102-104 ppm) and the anhydro carbons (AnG C3 ~δ 78-80 ppm, AnG C6 ~δ 68-70 ppm) are key diagnostic signals. Heteronuclear correlation spectra (HSQC, HMBC) are crucial for unambiguous assignment, linking protons to their carbons and revealing long-range correlations across glycosidic bonds and to sulfate esters [2].
  • Table 4: Key NMR Chemical Shifts (δ, ppm) for Neocarrabiose Sulfates (Representative)
    Proton/CarbonNeocarrabiose-4-O-sulfate (approx. δ)Neocarrabiose-4 1,3,5-tri-O-sulfate (Inferred δ)Assignment Notes
    AnG H15.10 - 5.305.15 - 5.35α-configuration, downfield by anhydro
    Gal H14.55 - 4.754.60 - 4.80β-configuration
    Gal H44.30 - 4.504.35 - 4.55Directly attached to C4-OSO₃⁻
    Gal H3~3.90 - 4.10 (if unsulfated)4.40 - 4.70 (if O3 sulfated)Significantly downfield if sulfated
    AnG H4/H5Complex, ~3.8-4.24.0 - 4.5 (if O5 sulfated)Affected by sulfation near anhydro bridge
    AnG C195.0 - 98.095.5 - 98.5Anomeric carbon (α)
    Gal C1102.0 - 104.0102.5 - 104.5Anomeric carbon (β)
    Gal C476.0 - 78.076.5 - 78.5C-O-SO₃⁻ (Major downfield shift)
    Gal C3~72.0 - 74.0 (unsulfated)77.0 - 79.0 (if sulfated)Significant downfield shift if sulfated
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational signatures include:
  • Strong, broad S=O asymmetric stretching bands around 1230-1260 cm⁻¹, characteristic of sulfate esters. The tri-sulfate should show increased intensity in this region compared to mono-sulfates.
  • C-O-S bending and S-O symmetric stretching vibrations in the 800-850 cm⁻¹ region. Positions within this range can offer clues about sulfate substitution position (e.g., axial vs equatorial, primary vs secondary OH), although overlap is common. A band near 840-850 cm⁻¹ is often associated with axial C4-sulfate on galactose. Additional bands near 810-820 cm⁻¹ and 790-800 cm⁻¹ might indicate sulfation on secondary hydroxyls (e.g., C3) and potentially primary positions (C6, if accessible) [8].
  • O-H stretching (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), and fingerprint region (<1500 cm⁻¹) vibrations related to the sugar rings and glycosidic bonds.
  • Mass Spectrometry:
  • MALDI-TOF-MS: Analysis in negative ion mode is preferred. The tri-sulfate sodium salt is expected to show ions corresponding to [M - nNa + (n-1)H]⁻ (n=1-3), primarily [M - 3Na + 2H]⁻ (m/z ~ 630 for C~12~H~17~O~16~S~3~²⁻) or [M - 2Na + H]⁻ (m/z ~ 655 for C~12~H~18~O~16~S~3~Na⁻). Adduct formation with matrix or cations (K⁺) is common. The sulfate groups are labile under MALDI conditions, requiring careful optimization (e.g., using nor-harmane matrix, low laser power) to minimize desulfation and observe the molecular ion. Post-Source Decay (PSD) can provide fragment ions indicating sulfate positions and sequence [8].
  • ESI-TOF-MS: Offers softer ionization than MALDI, often yielding cleaner spectra for sulfated oligosaccharides in negative ion mode. Expected ions include [M - 3Na + 2H]⁻ (²⁻ charge state), [M - 2Na + H]⁻, and [M - Na]²⁻. High resolution and mass accuracy allow determination of elemental composition. Tandem MS (ESI-MS/MS) on selected precursor ions yields glycosidic (B, Y, C, Z) and cross-ring (A, X) cleavages, as well as sulfate loss (SO₃, H~2~SO~4~), enabling detailed structural characterization and confirmation of sulfation sites [8].

Properties

CAS Number

133628-76-9

Product Name

Neocarrabiose-4 1,3,5-tri-O-sulphate(na+)

IUPAC Name

trisodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate

Molecular Formula

C36H56Na3O37S3

Molecular Weight

1245.956

InChI

InChI=1S/C36H56O37S3.3Na/c37-1-7-22(71-74(48,49)50)28(14(41)31(47)60-7)68-33-16(43)26-20(11(64-33)5-58-26)66-36-19(46)30(24(9(3-39)62-36)73-76(54,55)56)70-34-17(44)27-21(12(65-34)6-59-27)67-35-18(45)29(23(8(2-38)61-35)72-75(51,52)53)69-32-15(42)25-13(40)10(63-32)4-57-25;;;/h7-47H,1-6H2,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3/t7-,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31?,32-,33-,34-,35+,36+;;;/m1.../s1

InChI Key

WWDRMUVDYWKVLC-GEEGTAFMSA-N

SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+]

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